molecular formula C12H14BrN3O2 B2696176 (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097940-57-1

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

Cat. No. B2696176
CAS RN: 2097940-57-1
M. Wt: 312.167
InChI Key: YKDKFFSBVVOKRQ-NSCUHMNNSA-N
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Description

The compound “(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one” is a complex organic molecule. It contains a pyrimidine ring, which is a basic structure in many biological compounds, and a pyrrolidine ring, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring provides a planar, aromatic structure, while the pyrrolidine ring provides a non-aromatic cyclic structure. The bromine atom would add significant weight and size to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents present. The bromine atom could potentially be replaced in a substitution reaction, and the double bond in the but-2-en-1-one structure could potentially be involved in addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its size, shape, and the presence of the bromine atom would influence properties such as its boiling point, melting point, and solubility .

Scientific Research Applications

Cascade Reaction Sequences

A study explored the reaction of α-bromo ketones, which may include compounds similar to (2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one, under basic conditions. This resulted in the formation of novel pyrrolo[1,2-a]pyrimidine-4,6-diones, highlighting a rapid route to synthesize small molecules through a cascade of alkylation, condensation, elimination, and oxidation (Gao et al., 2007).

Synthesis of Antibacterial Compounds

A study utilized 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, possibly related to the query compound, to synthesize new cyanopyridine derivatives. These compounds were evaluated for antimicrobial activity against various bacteria, demonstrating the potential of these derivatives in antibacterial applications (Bogdanowicz et al., 2013).

Antitumor Activity in Pyrrolo[2,3-d]pyrimidines

Another research focused on synthesizing 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, aiming to inhibit folate receptors (FRs) and the proton-coupled folate transporter (PCFT) in tumor cells. This study underscores the relevance of such compounds in cancer research, particularly in targeting specific cellular transport mechanisms for therapeutic purposes (Wang et al., 2010).

Magnetic Properties of Lanthanide-Nitronyl Nitroxide Complexes

Research on lanthanide-radical complexes involving bromo-substituted compounds, similar to the compound , exhibited single-molecule magnetism behavior. This study is significant for materials science, particularly in the development of new magnetic materials (Xu et al., 2009).

Palladium-Catalyzed C-C Coupling

A study investigated the reaction of 5-bromopyrimidine with various compounds using a palladium catalyst, highlighting its utility in facilitating palladium-catalyzed aryl–aryl C–C coupling reactions. This showcases the compound's role in complex organic synthesis and pharmaceutical development (Verbitskiy et al., 2013).

Structural Studies of Oxidation Products

Research on the oxidation products of pyrrole derivatives, which could include the compound , provided insights into their structural properties, aiding in the understanding of chemical reactions and synthesis pathways (Chierici & Gardini, 1966).

Synthesis of Pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]-pyrimidines, which may involve similar bromo-substituted compounds, was studied, revealing new methods for producing these derivatives and expanding the knowledge of pyrimidine chemistry (Melik-Ogandzhanyan et al., 1982).

Antiviral Activity of Tubercidin Analogues

A study investigated the antiviral properties of tubercidin analogues, including 5-bromo derivatives. These compounds showed notable inhibitory activity against various viruses, highlighting their potential in antiviral drug development (Bergstrom et al., 1984).

Safety and Hazards

As with any chemical compound, handling “(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include toxicity, flammability, and reactivity .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity. Compounds with similar structures are used in a wide range of areas, including pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

(E)-1-[3-(5-bromopyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDKFFSBVVOKRQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)N1CCC(C1)OC2=NC=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

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